molecular formula C6H2Br2ClNO2 B12640228 1,3-Dibromo-2-chloro-4-nitrobenzene CAS No. 919522-57-9

1,3-Dibromo-2-chloro-4-nitrobenzene

Cat. No.: B12640228
CAS No.: 919522-57-9
M. Wt: 315.34 g/mol
InChI Key: GCFXPZZHFUNHNE-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-chloro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2Br2ClNO2. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring. It is a significant intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-chloro-4-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves the nitration of 1,3-dibromo-2-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process also includes purification steps such as recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-chloro-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Dibromo-2-chloro-4-nitrobenzene is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Agrochemicals: The compound is utilized in the production of pesticides and herbicides.

    Dyestuffs: It is employed in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-chloro-4-nitrobenzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as nitro, bromine, and chlorine makes the benzene ring less reactive towards electrophiles. the compound can still participate in reactions where the electron density is sufficient to facilitate the substitution .

Comparison with Similar Compounds

    1,3-Dibromo-2-chlorobenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.

    1,3-Dibromo-4-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity.

    2,4-Dibromo-1-chlorobenzene: Different substitution pattern affecting its chemical behavior.

Uniqueness: 1,3-Dibromo-2-chloro-4-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both bromine and chlorine atoms, along with the nitro group, provides a distinct set of chemical properties that make it valuable in various synthetic and industrial processes .

Properties

CAS No.

919522-57-9

Molecular Formula

C6H2Br2ClNO2

Molecular Weight

315.34 g/mol

IUPAC Name

1,3-dibromo-2-chloro-4-nitrobenzene

InChI

InChI=1S/C6H2Br2ClNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H

InChI Key

GCFXPZZHFUNHNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)Br

Origin of Product

United States

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